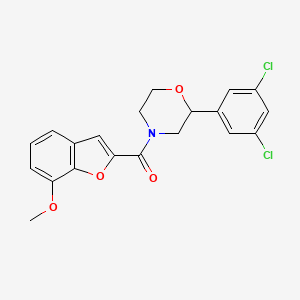![molecular formula C17H17N5O2 B6506887 3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide CAS No. 1428380-70-4](/img/structure/B6506887.png)
3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide, commonly known as Pyrazolopyrimidine (PP), is a novel small molecule that has been the focus of much scientific research due to its promising properties. PP is a derivative of the pyrazole group of heterocyclic compounds and has been found to possess a variety of biological activity, including anti-inflammatory, antioxidant, and antimicrobial activity. PP is a highly versatile compound that has been used in a variety of fields, including medicine, agriculture, and biotechnology.
科学研究应用
3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide has been studied extensively for its potential applications in various scientific fields. In the medical field, this compound has been found to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis, asthma, and other inflammatory conditions. In the agricultural field, this compound has been found to possess insecticidal and fungicidal properties, making it a potential tool for pest control. In the biotechnology field, this compound has been studied for its potential applications in gene therapy and drug delivery.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting the activity of COX, this compound may be able to reduce the production of these inflammatory mediators and thus reduce inflammation.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators such as prostaglandins, as well as inhibit the activity of enzymes involved in the production of these mediators. This compound has also been found to possess antioxidant properties, as well as antimicrobial activity.
实验室实验的优点和局限性
The advantages of using 3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide in laboratory experiments include its relatively simple synthesis, its high potency, and its versatility. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very stable and can degrade in the presence of light and heat. Additionally, this compound can be toxic in high concentrations, so it is important to use the proper concentrations when conducting experiments.
未来方向
The potential applications of 3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide are vast and there are many possible future directions for research. One possible direction is to further investigate the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential of this compound as an insecticide, fungicide, or gene therapy agent. Furthermore, further studies could be conducted to explore the potential of this compound as a drug delivery system for other drugs. Finally, further research could be done to explore the potential of this compound as a therapeutic agent for various diseases.
合成方法
The synthesis of 3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide is carried out through a series of reactions. The first step involves the reaction of 4-methoxyphenylacetic acid with 6-amino-1H-pyrazol-1-ylpyrimidine to form the intermediate product, 4-methoxyphenyl-6-amino-1H-pyrazol-1-ylpyrimidine. This intermediate product is then reacted with propanoic acid to form the final product, this compound. The synthesis of this compound is relatively simple and can be carried out in a short period of time.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-14-6-3-13(4-7-14)5-8-17(23)21-15-11-16(19-12-18-15)22-10-2-9-20-22/h2-4,6-7,9-12H,5,8H2,1H3,(H,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLPRZYWEXCTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B6506816.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6506822.png)
![2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6506828.png)
![4-methyl-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(thiophen-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6506833.png)
![N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B6506839.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B6506846.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]urea](/img/structure/B6506853.png)
![10-(3,4-difluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6506873.png)
![13-methyl-12-oxa-14,16-diazatetracyclo[11.3.1.0^{2,11}.0^{3,8}]heptadeca-2,4,6,8,10-pentaen-15-one](/img/structure/B6506880.png)
![2-(naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B6506892.png)
![2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506900.png)
![N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B6506903.png)
![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B6506906.png)